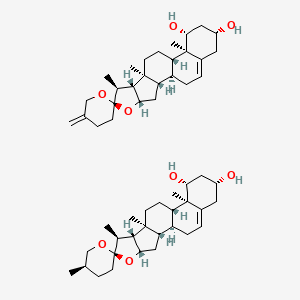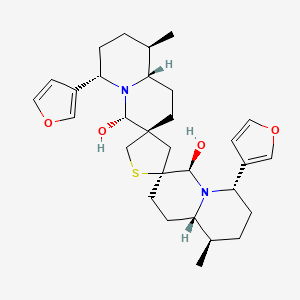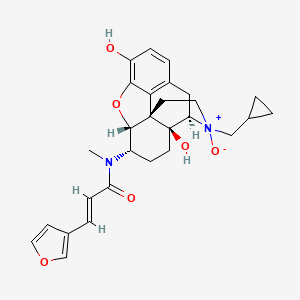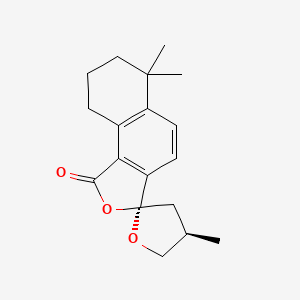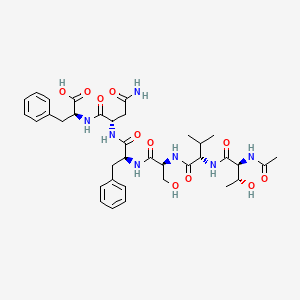
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Descripción general
Descripción
“Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of applications in medicine, research, and various industries .
Synthesis Analysis
Peptides like “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” can be synthesized using various methods, including solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” would have a specific 3-dimensional structure determined by these factors .Chemical Reactions Analysis
The chemical reactions involving peptides generally involve the making or breaking of peptide bonds. In the case of “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH”, these reactions could be used to lengthen the peptide chain, to shorten it, or to modify it in various ways .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” would be determined by its molecular structure and the nature of its amino acids. These properties could include its solubility, its stability under various conditions, and its reactivity with other substances .Aplicaciones Científicas De Investigación
1. Peptide Inhibition of Viral Enzymes
The peptide Ac-Tyr298-Ala299-Gly300-Thr301-Val302-Ile303-Asn304-Asp305-Leu306-OH, which shares a similar structure to Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, has been studied for its inhibitory potency against herpes simplex virus (HSV) type I and II ribonucleotide reductase R2 protein. This peptide demonstrates significant potential in vitro for inhibiting HSV-1 reductase activity, suggesting applications in antiviral drug development (Gaudreau et al., 1992).
2. Neuropeptide Research
Peptides similar to Ac-Thr-Val-Ser-Phe-Asn-Phe-OH are being investigated in neuropeptide research. Studies on peptides like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have explored their role in the biological activities of various insects, providing insights into neuropeptide function and receptor interaction (Nachman et al., 1991).
3. Insights into Protein Structure and Function
Research on peptides including Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has contributed to our understanding of protein structure and function. This type of research has implications for understanding the molecular mechanisms of diseases and for the development of therapeutic strategies (Hyland et al., 1991).
4. Potential in Antitumor Activity
Some peptides with similar sequences to Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, like P-30 Protein from Rana pipiens oocytes and early embryos, have shown antiproliferative and cytotoxic activity against tumor cell lines. This suggests potential applications in cancer research and therapy (Ardelt et al., 1991).
5. Development of HIV-1 Protease Inhibitors
Peptides such as Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have been used to study the mechanism of HIV-1 protease, leading to the development of novel inhibitors that could be crucial in HIV/AIDS treatment (Abbenante et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZRAGZYMMOEX-QQMZDXHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




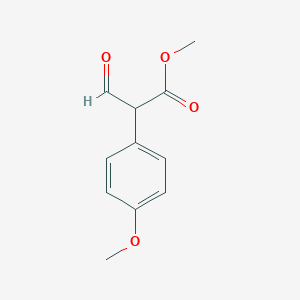

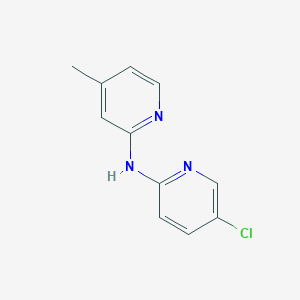
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)
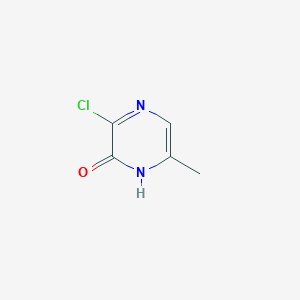
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)
